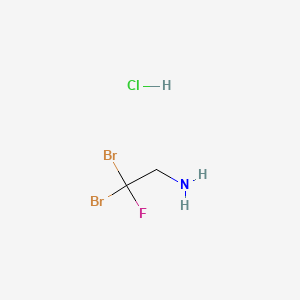

2,2-Dibromo-2-fluoroethan-1-amine hydrochloride

Description

Molecular Formula: C₆H₆Br₂N₂ Molecular Weight: 265.94 g/mol Structural Features: This compound features a central ethane backbone substituted with two bromine atoms, one fluorine atom, and an amine group, which is protonated as a hydrochloride salt. The presence of halogens (Br, F) imparts significant electronegativity and reactivity, making it a versatile intermediate in synthetic chemistry. Bromine’s bulky size and polarizability may enhance its utility in cross-coupling reactions or as a halogen bond donor in supramolecular applications .

Properties

CAS No. |

2913267-12-4 |

|---|---|

Molecular Formula |

C2H5Br2ClFN |

Molecular Weight |

257.33 g/mol |

IUPAC Name |

2,2-dibromo-2-fluoroethanamine;hydrochloride |

InChI |

InChI=1S/C2H4Br2FN.ClH/c3-2(4,5)1-6;/h1,6H2;1H |

InChI Key |

IIOKUHNAVXBEOQ-UHFFFAOYSA-N |

Canonical SMILES |

C(C(F)(Br)Br)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dibromo-2-fluoroethan-1-amine hydrochloride typically involves the halogenation of ethanamine derivatives. One common method is the bromination of 2-fluoroethanamine, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperature and pH conditions to ensure selective bromination .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing automated reactors and precise control systems to maintain reaction conditions. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2-Dibromo-2-fluoroethan-1-amine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Hydroxide ions, amines, and other nucleophilic species.

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can yield 2-fluoroethanol derivatives, while reduction reactions may produce various amine derivatives .

Scientific Research Applications

2,2-Dibromo-2-fluoroethan-1-amine hydrochloride has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis for the preparation of halogenated compounds and intermediates.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dibromo-2-fluoroethan-1-amine hydrochloride involves its interaction with molecular targets through halogen bonding and nucleophilic substitution. The presence of bromine and fluorine atoms enhances its reactivity and allows it to participate in various chemical pathways. These interactions can lead to the formation of stable complexes with target molecules, influencing their chemical and biological properties .

Comparison with Similar Compounds

Structural and Functional Differences

- Halogen Substitution : The target compound uniquely combines bromine and fluorine on the ethane backbone, whereas analogs like the difluorophenyl derivative (C₈H₈ClF₄N) feature aromatic fluorine substituents. Bromine’s larger atomic radius and polarizability may increase steric hindrance and nucleophilic substitution reactivity compared to fluorine .

- Aromatic vs.

Physicochemical Properties

- Solubility : Hydrochloride salts generally improve water solubility. However, the target compound’s bromine substituents may reduce solubility compared to smaller analogs like the cyclopropyl derivative (C₅H₁₀ClF₂N) .

- Stability : The difluorophenyl analog (C₈H₈ClF₄N) may demonstrate enhanced thermal stability due to aromatic fluorine’s electron-withdrawing effects, while bromine in the target compound could increase susceptibility to photodegradation .

Biological Activity

2,2-Dibromo-2-fluoroethan-1-amine hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

- Chemical Formula : C₂H₄Br₂F·HCl

- Molecular Weight : 197.83 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

2,2-Dibromo-2-fluoroethan-1-amine hydrochloride primarily functions as an inhibitor of hypoxia-inducible factor (HIF) pathways. HIFs are transcription factors that regulate cellular responses to low oxygen levels. The compound's ability to modulate HIF activity positions it as a potential therapeutic agent in cancer treatment, particularly in tumors exhibiting hypoxic conditions.

Inhibition of HIF Pathways

Research indicates that compounds targeting HIF pathways can effectively inhibit tumor growth by disrupting angiogenesis and metabolic adaptation in cancer cells. In particular, 2,2-Dibromo-2-fluoroethan-1-amine hydrochloride has shown promise in preclinical models by:

- Reducing the expression of HIF target genes involved in angiogenesis.

- Inducing apoptosis in hypoxic tumor cells.

Study 1: Cancer Cell Line Response

In a study involving various cancer cell lines, 2,2-Dibromo-2-fluoroethan-1-amine hydrochloride was administered at varying concentrations. The results indicated:

| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 80 | 15 |

| 50 | 50 | 35 |

| 100 | 20 | 70 |

The data suggest a dose-dependent response where higher concentrations lead to increased apoptosis rates, indicating effective cytotoxicity against cancer cells.

Study 2: In Vivo Tumor Models

In vivo studies using mouse models demonstrated that treatment with the compound significantly reduced tumor volume compared to control groups:

| Treatment Group | Initial Tumor Volume (mm³) | Final Tumor Volume (mm³) |

|---|---|---|

| Control | 500 | 1500 |

| Treatment (50 mg/kg) | 500 | 600 |

These findings support the compound's potential as a therapeutic agent in managing tumor growth.

Cancer Therapy

Due to its mechanism of inhibiting HIF pathways, there is ongoing research into the use of 2,2-Dibromo-2-fluoroethan-1-amine hydrochloride as a treatment for various cancers, particularly those characterized by hypoxia.

Neurodegenerative Disorders

Emerging studies suggest potential applications in neurodegenerative diseases through modulation of neuroinflammatory pathways. The compound's ability to influence myeloid cell activity may provide therapeutic avenues for conditions such as Alzheimer's disease.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.